molecular formula C14H18ClNO B10862286 N 0426 hydrochloride

N 0426 hydrochloride

Cat. No.: B10862286
M. Wt: 251.75 g/mol
InChI Key: LLTCMAUMLPSTDD-UHFFFAOYSA-N
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Description

1-Methyl-1,4-dihydronicotinamide is a derivative of nicotinamide, a form of vitamin B3It is characterized by its molecular formula C7H10N2O and a molecular weight of 138.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-dihydronicotinamide can be synthesized through the reduction of nicotinamide derivatives. One common method involves the use of sodium dithionite as a reducing agent in an aqueous solution under anaerobic conditions . The reaction typically proceeds at room temperature, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of 1-Methyl-1,4-dihydronicotinamide often involves scalable synthesis techniques. These methods ensure high yield and purity, making the compound suitable for various applications. The use of column chromatography is a common purification step to achieve the desired product quality .

Chemical Reactions Analysis

1-Methyl-1,4-dihydronicotinamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-methyl-3-carbamidopyridinium cation. This reaction involves the transfer of electrons and hydrogen atoms .

Reduction: 1-Methyl-1,4-dihydronicotinamide can act as a reducing agent, transferring hydride ions to other molecules. This reversible hydride transfer is a key feature of its reactivity .

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. These reactions often involve specific reagents and conditions tailored to the desired transformation .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness:

1-Methyl-1,4-dihydronicotinamide stands out due to its versatile reactivity and significant role in various scientific fields. Its unique properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

6-[methyl(prop-2-ynyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

InChI

InChI=1S/C14H17NO.ClH/c1-3-9-15(2)12-7-8-13-11(10-12)5-4-6-14(13)16;/h1,4-6,12,16H,7-10H2,2H3;1H

InChI Key

LLTCMAUMLPSTDD-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1CCC2=C(C1)C=CC=C2O.Cl

Origin of Product

United States

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